molecular formula C15H14ClNO3 B5110890 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide

2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B5110890
M. Wt: 291.73 g/mol
InChI Key: AZBVVMVWJLZKAO-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide is an organic compound with a complex structure, featuring both chlorophenoxy and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 3-chlorophenoxyacetic acid is then reacted with 4-methoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of chlorophenoxy and methoxyphenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new drugs. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.

Industry

In industry, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its synthesis and reactions can be optimized for large-scale production.

Mechanism of Action

The mechanism by which 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(3-chlorophenoxy)-N-(3-methoxyphenyl)acetamide
  • 2-(3-bromophenoxy)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide is unique due to the specific positioning of the chlorophenoxy and methoxyphenyl groups. This unique arrangement can influence its chemical reactivity and biological activity, distinguishing it from similar compounds with different substituent positions or different halogen atoms.

By understanding these aspects, researchers can better utilize this compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-13-7-5-12(6-8-13)17-15(18)10-20-14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBVVMVWJLZKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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